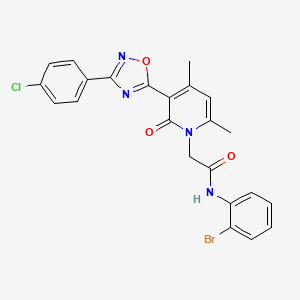

N-(2-bromophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

N-(2-bromophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring:

- A 2-bromophenyl group attached to the acetamide nitrogen.

- A pyridinone ring substituted with 4,6-dimethyl groups and a 2-oxo moiety.

- A 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrClN4O3/c1-13-11-14(2)29(12-19(30)26-18-6-4-3-5-17(18)24)23(31)20(13)22-27-21(28-32-22)15-7-9-16(25)10-8-15/h3-11H,12H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDDTRDCMJTOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

Formation of the Pyridinone Ring: This step involves the condensation of suitable precursors to form the pyridinone ring, often under reflux conditions.

Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromophenyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridinone rings.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as NBS for bromination, and various nucleophiles or electrophiles for substitution.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole and pyridinone rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. N-(2-bromophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound effectively induces apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components contribute to its ability to disrupt bacterial cell membranes. In vitro studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial drug .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neural tissues, potentially offering a therapeutic avenue for conditions such as Alzheimer's disease .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Studies show that it can effectively control various agricultural pests by interfering with their reproductive and developmental processes. This makes it a valuable candidate for sustainable agricultural practices aimed at reducing chemical pesticide reliance .

Herbicide Potential

In addition to its pesticidal effects, this compound has demonstrated herbicidal activity against certain weed species. Its mechanism involves inhibiting key enzymes involved in plant growth pathways, leading to effective weed management strategies .

Materials Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under extreme conditions .

Nanotechnology

In nanotechnology applications, this compound serves as a precursor for synthesizing nanomaterials with tailored properties. Its unique structure allows for functionalization that can enhance the performance of nanomaterials in electronics and catalysis .

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.

- Pesticide Efficacy : Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations in field trials compared to untreated controls.

- Polymer Enhancement : A study highlighted the incorporation of this compound into polycarbonate matrices, resulting in materials with improved impact resistance and thermal stability suitable for automotive applications.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyridinone rings may play a crucial role in binding to these targets, while the bromophenyl and chlorophenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (Compound 4l, )

Key Similarities :

- Halogenated Aryl Groups : Both compounds incorporate bromophenyl substituents, which enhance lipophilicity and binding affinity .

- Heterocyclic Cores: Compound 4l contains benzoxazole and 1,3,4-oxadiazole rings, while the target compound uses pyridinone and 1,2,4-oxadiazole. These cores contribute to metabolic stability and π-π stacking interactions.

Key Differences :

- Substituent Effects : The 4-methylphenyl group in 4l vs. the 2-bromophenyl and 4-chlorophenyl groups in the target compound may lead to divergent biological target selectivity.

Spectroscopic Comparison :

Biological Activity: Compound 4l demonstrated anti-inflammatory activity, attributed to its oxadiazole and benzoxazole motifs . The target compound’s pyridinone-oxadiazole hybrid may enhance kinase inhibition due to increased hydrogen-bonding capacity.

Structural Analog: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (Compound 6y, )

Key Similarities :

- Acetamide Backbone : Both compounds share the N-substituted acetamide structure, a common pharmacophore in drug design.

- Chlorinated Aryl Groups : The 4-chlorobenzoyl group in 6y and the 4-chlorophenyl group in the target compound suggest shared electronic effects.

Key Differences :

- Substituent Diversity : Compound 6y includes a bulky tert-butyl group and an indole-pyridyl system, which may reduce solubility compared to the target compound’s smaller methyl and bromo substituents.

- Heterocycle Type: The indole and pyridine in 6y vs. oxadiazole and pyridinone in the target compound imply different target interactions (e.g., indole’s role in serotonin receptor binding vs. oxadiazole’s kinase affinity).

Research Findings and Implications

Pharmacological Potential

- Antimicrobial Activity : Halogenated aryl groups (Br, Cl) and heterocycles in analogs like 4l correlate with antimicrobial efficacy. The target compound’s 4-chlorophenyl group may enhance bacterial membrane penetration .

- Kinase Inhibition: Pyridinone derivatives are known to inhibit kinases via ATP-binding site interactions. The 2-oxo group in the target compound could mimic ATP’s adenine moiety, suggesting unexplored kinase targets .

Biological Activity

N-(2-bromophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound and its derivatives.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a bromophenyl group, an oxadiazole moiety, and a pyridinone ring which are important for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For example, compounds based on the 1,3,4-oxadiazole scaffold have shown significant growth inhibition against various cancer cell lines. In a study involving N-aryl oxadiazoles, specific derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound 6h | SNB-19 | 86.61 |

| Compound 6h | OVCAR-8 | 85.26 |

| Compound D-16 | MCF-7 | 65.00 |

| Compound D-20 | HeLa | 59.02 |

These findings suggest that modifications in the chemical structure can enhance anticancer efficacy.

Antimicrobial Activity

The presence of electron-withdrawing groups like chlorine and bromine has been associated with increased antimicrobial properties in similar compounds. For instance, compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Halogenated Compounds

| Compound | Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| D-4 | S. aureus | 10 |

| D-4 | E. coli | 15 |

| D-20 | C. albicans | 12 |

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Oxadiazole Ring : Known for its role in enhancing biological activity due to its ability to form hydrogen bonds.

- Halogen Substituents : The presence of bromine and chlorine atoms increases lipophilicity and can enhance interaction with biological targets.

- Pyridinone Moiety : Contributes to the compound's ability to interact with various receptors involved in cancer pathways.

Case Studies

A notable study explored the effects of similar oxadiazole derivatives on apoptosis in cancer cells. The results indicated that these compounds could induce apoptosis through upregulation of p53 and caspase pathways, leading to increased cell death in MCF-7 cells .

Another investigation focused on the synthesis of oxadiazole derivatives that showed promising results in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . Some derivatives exhibited IC50 values in the nanomolar range against CA IX and CA II.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.